4-Borono-L-phenylalanyl-L-tyrosine
Description
Evolution of Boron-Containing Biomolecules in Chemical Biology
The journey of boron in medicine is a fascinating narrative of scientific innovation. Early uses of simple boron compounds like borax (B76245) and boric acid have given way to the sophisticated design of complex organoboron molecules. researchgate.net A pivotal moment in this evolution was the approval of bortezomib (B1684674), a boronic acid-containing proteasome inhibitor, which validated boron's potential in modern therapeutics and spurred further research. google.com The development of synthetic methodologies, such as the Suzuki-Miyaura coupling reaction, has been instrumental in the creation of a diverse array of boron-containing compounds, including boronic acids, benzoxaboroles, and carboranes. nih.gov This has expanded their application from anticancer agents to antibacterials and antifungals. researchgate.net
Classification and Significance of Boronated Amino Acid Derivatives
Boronated amino acids are a prominent class of boron-containing biomolecules, primarily categorized based on the nature of the boron moiety into boronic acids and carboranes. iaea.org These derivatives are of particular interest because they can mimic natural amino acids and be recognized by cellular transport systems. researchgate.net
The most extensively studied example is 4-borono-L-phenylalanine (BPA), a derivative of the amino acid phenylalanine. semanticscholar.orgnih.gov BPA has been a cornerstone of BNCT, a binary cancer therapy that involves the selective accumulation of a non-radioactive boron isotope (¹⁰B) in tumor cells, followed by irradiation with thermal neutrons. mdpi.com The resulting nuclear reaction produces high-energy particles that selectively destroy the cancer cells containing the boron agent. nih.gov The effectiveness of BPA hinges on its selective uptake by cancer cells, which is mediated by amino acid transporters like the L-type amino acid transporter 1 (LAT1) that are often overexpressed in malignant tissues. mdpi.com
Rationale for Investigating Dipeptide Conjugates: Focus on 4-Borono-L-phenylalanyl-L-tyrosine
While BPA has shown promise, researchers are continually seeking to enhance the efficiency and selectivity of boron delivery to tumors. One innovative strategy is the development of boronated dipeptide conjugates. The rationale behind this approach is to exploit different cellular uptake mechanisms, potentially leading to higher tumor accumulation and better therapeutic outcomes.
A prime example of this strategy is the dipeptide 4-Borono-L-phenylalanyl-L-tyrosine (BPA-Tyr) . The investigation into this specific dipeptide is driven by several key factors:
Targeting Oligopeptide Transporters: Research has shown that dipeptides of BPA and tyrosine, including BPA-Tyr and its isomer Tyr-BPA, are transported by oligopeptide transporters such as PEPT1 and PEPT2. researchgate.net Since PEPT1 is upregulated in various cancers, these dipeptides offer a novel pathway for selective boron delivery. researchgate.net This provides an alternative or complementary uptake mechanism to the LAT1 transporter utilized by BPA.
Enhanced Tumor Accumulation: By targeting PEPT1, it is hypothesized that BPA-Tyr can achieve significant boron accumulation in tumors that express this transporter. researchgate.net Studies have demonstrated that intravenous administration of BPA-Tyr into mice with pancreatic cancer xenografts resulted in noteworthy boron accumulation in the tumors. researchgate.net
Potential for Melanin (B1238610) Precursor Incorporation: In the context of melanoma, the tyrosine component of the dipeptide is of particular interest. Tyrosine is a precursor in melanin synthesis. The synthesis of a dipeptide of p-boronophenylalanine with tyrosine was explored with the aim of having the boron-containing molecule incorporated into the melanin polymer. researchgate.net This could potentially lead to a longer retention time of boron within melanoma cells, which would be advantageous for BNCT, especially when longer neutron irradiation times are necessary. researchgate.net
The following table summarizes the transport characteristics of BPA-Tyr and its isomer, highlighting their interaction with oligopeptide transporters.
| Compound | Transporter(s) | Significance in Biomedical Research |
| 4-Borono-L-phenylalanyl-L-tyrosine (BPA-Tyr) | PEPT1, PEPT2 | Novel strategy for selective boron delivery to tumors via upregulated oligopeptide transporters. researchgate.net |
| L-tyrosyl-4-borono-L-phenylalanine (Tyr-BPA) | PEPT1, PEPT2 | Investigated alongside BPA-Tyr for its potential as a boron carrier targeting PEPT1. researchgate.net |
The exploration of dipeptide conjugates like 4-Borono-L-phenylalanyl-L-tyrosine represents a sophisticated and targeted approach in the field of boron-based biomedical research. By leveraging specific cellular transport mechanisms, these novel compounds hold the potential to improve the efficacy of treatments like BNCT.
Properties
CAS No. |
233772-90-2 |
|---|---|
Molecular Formula |
C18H21BN2O6 |
Molecular Weight |
372.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(4-boronophenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C18H21BN2O6/c20-15(9-11-1-5-13(6-2-11)19(26)27)17(23)21-16(18(24)25)10-12-3-7-14(22)8-4-12/h1-8,15-16,22,26-27H,9-10,20H2,(H,21,23)(H,24,25)/t15-,16-/m0/s1 |
InChI Key |
CEMIRTBRXOFMGZ-HOTGVXAUSA-N |
Isomeric SMILES |
B(C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)N)(O)O |
Canonical SMILES |
B(C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)N)(O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemoenzymatic Approaches for 4 Borono L Phenylalanyl L Tyrosine
De Novo Synthesis Strategies for Boronophenylalanine Precursors
The creation of L-BPA, the essential building block, is a significant challenge in organic synthesis. researchgate.net Strategies generally focus on introducing the boronic acid group onto a phenylalanine framework. semanticscholar.orgresearchgate.net The primary approaches can be categorized by which bond is formed in the key synthetic step: introduction of the amino acid group to a boron-containing ring, coupling of alanine (B10760859) with a phenylboronic acid, or direct borylation of a phenylalanine derivative. semanticscholar.orgresearchgate.net The latter method has become particularly prevalent due to its efficiency and ability to utilize commercially available amino acid precursors. semanticscholar.orgresearchgate.net
Palladium-Catalyzed Borylation of Halogenated Phenylalanine Analogues
A robust and widely adopted method for synthesizing L-BPA derivatives is the palladium-catalyzed cross-coupling reaction, specifically the Miyaura borylation. semanticscholar.orgresearchgate.net This approach involves introducing a dihydroxyboryl group directly onto the phenyl ring of a protected phenylalanine derivative. semanticscholar.orgresearchgate.net The key reaction couples a halogenated phenylalanine analogue, such as L-4-iodophenylalanine, or an aryl triflate derived from L-tyrosine, with a diboron (B99234) reagent. semanticscholar.orgiaea.orgoup.com
The reaction typically utilizes a palladium catalyst, with [PdCl₂(dppf)] (dppf = 1,1'-bis(diphenylphosphino)ferrocene) being a common and effective choice. oup.comorganic-chemistry.org The boron source is often a stable and easy-to-handle dialkoxyborane, such as bis(pinacolato)diboron (B136004) (B₂pin₂) or pinacolborane. oup.comnih.gov The use of a base, like triethylamine (B128534) or potassium acetate, is crucial for the catalytic cycle. organic-chemistry.org This method is valued for its tolerance of various functional groups present in the amino acid precursors, provided they are appropriately protected. organic-chemistry.org For instance, enantiomerically pure L-BPA has been successfully synthesized from L-tyrosine by first converting its hydroxyl group into a triflate, which then undergoes the palladium-catalyzed cross-coupling with pinacolborane. oup.com Subsequent deprotection of the amino, carboxyl, and boronic acid groups yields the final L-BPA. researchgate.netoup.com
| Starting Material | Boron Source | Catalyst | Yield | Reference |
|---|---|---|---|---|
| Cbz-Tyr(Nf)-OBzl (L-tyrosine derivative) | Pinacolborane | [PdCl₂(PPh₃)₂] | 58% | oup.com |
| Cbz-4-TfO-Phe-OBzl (L-tyrosine triflate) | 1,3-Diphenyl-1,3-propanediol ester of diboronic acid | PdCl₂(dppf) | Good | iaea.org |
| Protected L-4-iodophenylalanine | Bis(pinacolato)diboron | Pd(0) catalyst | 53% | semanticscholar.org |
Peptide Coupling Techniques for Dipeptide Formation
Once enantiomerically pure L-BPA is obtained, the next stage is to form the peptide bond with L-tyrosine. This can be accomplished through either solid-phase or solution-phase peptide synthesis, with each method having distinct protocols and considerations, especially when handling the boronic acid moiety.
Solid-Phase Peptide Synthesis (SPPS) Adaptations for Boronic Acid Moieties
Solid-Phase Peptide Synthesis (SPPS) is a highly efficient method for constructing peptides and has been successfully adapted for the synthesis of peptide-boronic acids. nih.govbeilstein-journals.org In this technique, the peptide is assembled sequentially while one end is anchored to an insoluble polymer resin. beilstein-journals.org This simplifies the purification process, as excess reagents and by-products can be washed away after each coupling step. nih.gov
For the incorporation of L-BPA, several adaptations are necessary. The boronic acid group is typically protected as a boronate ester (e.g., a pinacol (B44631) ester) to prevent undesirable side reactions during synthesis. researchgate.net The protected L-BPA building block, usually with Fmoc protection on the α-amino group (N-Fmoc-4-pinacolatoborono-L-phenylalanine), is then coupled to the resin-bound tyrosine using standard peptide coupling reagents. researchgate.netnih.gov Special resins, such as 1-glycerol polystyrene, have been shown to be effective for the synthesis of C-terminal boronic acid peptides. nih.govacs.org The standard Fmoc/t-Bu protecting group strategy is generally compatible with these syntheses. beilstein-journals.orgnih.gov After the full peptide chain is assembled, a final cleavage step removes the peptide from the resin and deprotects the side chains and the boronic acid, yielding the desired 4-borono-L-phenylalanyl-L-tyrosine. nih.govscispace.com This approach avoids the need for extensive chromatography and allows for high-throughput access to this class of compounds. nih.govnih.gov
Solution-Phase Approaches for Boronated Dipeptide Synthesis
Solution-phase synthesis represents a more traditional approach to peptide formation. youtube.com In this method, the protected amino acids are coupled in a suitable solvent, and the resulting dipeptide intermediate must be isolated and purified before the protecting groups are removed. youtube.comnih.gov While potentially more labor-intensive due to the purification of intermediates, solution-phase synthesis is highly versatile. mdpi.com
The synthesis of 4-borono-L-phenylalanyl-L-tyrosine (p-BPA-Tyr) has been specifically reported using a solution-phase method. iaea.org This process requires the selective protection of the amino and carboxyl groups of both L-BPA and L-tyrosine that are not involved in the desired peptide bond formation to prevent unwanted side reactions, such as self-polymerization. youtube.com A condensing agent is then used to facilitate the formation of the amide bond between the free carboxyl group of the protected L-BPA and the free amino group of the protected L-tyrosine. mdpi.com Following the coupling reaction, a series of deprotection steps are carried out to furnish the final dipeptide. iaea.org
Advanced Synthetic Methodologies for Peptide-Boronic Acid Libraries
The synthetic strategies developed for individual peptide-boronic acids can be extended to create large, diverse libraries of these compounds. nih.gov Such libraries are invaluable tools in drug discovery and chemical biology, for example, in the screening for potent enzyme inhibitors. nih.govyoutube.com
The diversity-oriented synthesis of peptide-boronic acid libraries is greatly facilitated by the building block approach combined with SPPS. nih.govrsc.org This strategy involves preparing a set of Fmoc-protected α-aminoboronate analogues corresponding to various natural and unnatural amino acids. nih.gov These versatile building blocks can then be incorporated into peptide chains using automated SPPS, allowing for the rapid and systematic creation of a multitude of different peptide sequences. nih.govyoutube.com This high-throughput access enables the exploration of structure-activity relationships, which is crucial for optimizing the properties of lead compounds. nih.gov The ability to merge the functionalities of boronic acids with the structural diversity of peptides opens up significant potential in medicinal chemistry and materials science. nih.govrsc.org
Diversity-Oriented Synthesis (DOS) Building-Block Strategies
Diversity-Oriented Synthesis (DOS) is a powerful strategy for the efficient creation of structurally diverse molecule libraries from a common starting point. cam.ac.ukmdpi.com In the context of peptide-boronic acids like 4-Borono-L-phenylalanyl-L-tyrosine, DOS primarily employs a building-block approach. This strategy focuses on preparing versatile, boronic acid-containing amino acid analogues that can be readily incorporated into peptides using standard synthesis protocols. nih.govrsc.org
A recently developed, versatile strategy facilitates the synthesis of a wide array of peptide-boronic acids (PBAs). nih.govrsc.orgresearchgate.net This method involves the conversion of the 20 standard Fmoc-protected amino acids, which have orthogonal side-chain protection, into their corresponding α-aminoboronate analogues. nih.govrsc.org The process is generally achieved in three main steps, starting from the amino acid. A key transformation is the decarboxylative borylation of redox-active esters derived from the amino acids. nih.govresearchgate.net
The resulting Fmoc-α-aminoboronate building blocks are then suitable for solid-phase peptide synthesis (SPPS). nih.govrsc.org For the synthesis of 4-Borono-L-phenylalanyl-L-tyrosine, this would involve:
The synthesis of the Fmoc-4-borono-L-phenylalanine building block.
Immobilization of L-tyrosine onto a solid support resin.
Coupling of the Fmoc-4-borono-L-phenylalanine building block to the resin-bound tyrosine.
Cleavage from the resin and deprotection to yield the final dipeptide.
This building-block approach overcomes many synthetic challenges, such as multi-step routes and the generation of hard-to-separate impurities, thereby streamlining access to a diversity of peptide sequences. nih.govrsc.org
Bioorthogonal Reactions in Boronated Peptide Derivatization
Bioorthogonal chemistry refers to a class of chemical reactions that can occur in complex biological environments without interfering with native biochemical processes. nih.gov These reactions are highly selective and efficient, making them ideal for the specific derivatization or labeling of biomolecules like boronated peptides. nih.govnih.gov
While direct bioorthogonal derivatization of the boronic acid group itself is one possibility, a more common strategy involves incorporating another functional group into the peptide that can participate in a bioorthogonal reaction. For 4-Borono-L-phenylalanyl-L-tyrosine, this could involve modifying the tyrosine residue or the peptide termini.
Key bioorthogonal reactions applicable for derivatizing such peptides include:
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): If an azide (B81097) or a strained alkyne (like bicyclononyne, BCN) is incorporated into the peptide, it can be selectively reacted with a corresponding ligation partner. nih.gov
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: This is one of the fastest bioorthogonal reactions, typically occurring between a tetrazine and a strained alkene (e.g., trans-cyclooctene, TCO). nih.gov A tetrazine-bearing molecule could be used to label the peptide if it contains a TCO group, or vice-versa.
Boronic Acid-Hydrazine Ligation: A specific bioorthogonal reaction involves the condensation of 2-formylphenylboronic acid (2fPBA) with an α-amino-hydrazide. nih.gov This reaction forms a stable 2,3,1-benzodiazoborine derivative and is mutually orthogonal to other common bioorthogonal reactions like SPAAC and IEDDA. nih.gov This demonstrates how boronic acids themselves can be key players in bioorthogonal systems.
These methods allow for the attachment of various payloads, such as fluorescent dyes, imaging agents, or therapeutic molecules, to the boronated peptide with high specificity.
Isotopic Labeling Considerations in Synthesis (e.g., Boron-10 (B1234237) Enrichment)
The synthesis of 4-Borono-L-phenylalanyl-L-tyrosine can be adapted to include specific isotopes, most notably Boron-10 (¹⁰B), for particular applications like Boron Neutron Capture Therapy (BNCT). mdpi.com Natural boron consists of two stable isotopes: ¹⁰B (approximately 19.9% abundance) and ¹¹B (approximately 80.1% abundance). acs.orgborates.today For BNCT, compounds must be highly enriched with ¹⁰B, which has a large neutron capture cross-section. mdpi.comneimagazine.com
The synthesis of ¹⁰B-enriched 4-Borono-L-phenylalanine (L-¹⁰BPA), the key precursor for the target dipeptide, requires the use of starting materials with high ¹⁰B purity (often 98% or greater). google.com The synthetic routes are designed to efficiently incorporate this expensive isotope. A common method is the palladium-catalyzed cross-coupling reaction between a protected 4-iodo-L-phenylalanine derivative and a ¹⁰B-containing borane, such as ¹⁰B-pinacolborane. researchgate.net Another patented process involves the reaction of N-protected (S)-4-halophenylalanine with a ¹⁰B-boronating agent and an organolithium reagent. google.com
Once the enriched L-¹⁰BPA is synthesized, it can be used as a building block in peptide synthesis, as described in section 2.3.1, to produce ¹⁰B-enriched 4-Borono-L-phenylalanyl-L-tyrosine. nih.govnih.gov
The distinct isotopic signature of boron is also a useful tool in analytical chemistry. The 1:4 natural abundance ratio of ¹⁰B to ¹¹B creates a recognizable pattern in mass spectrometry, which can be used to identify boron-containing peptides in complex mixtures. acs.org This inherent isotopic coding aids in the analysis and characterization of these molecules.
Molecular Transport Mechanisms and Cellular Uptake Dynamics of 4 Borono L Phenylalanyl L Tyrosine
Investigation of Oligopeptide Transporter (PEPT1 and PEPT2) Mediated Transport
The proton-coupled oligopeptide transporters, PEPT1 (SLC15A1) and PEPT2 (SLC15A2), are key players in the absorption and distribution of di- and tripeptides throughout the body. nih.govnih.gov PEPT1 is predominantly found in the apical membrane of intestinal epithelial cells, acting as a low-affinity, high-capacity transporter, while PEPT2 is a high-affinity, low-capacity transporter expressed in various tissues, including the kidney, brain, and lungs. nih.govnih.gov These transporters are energized by an inwardly directed proton gradient, allowing them to move substrates into the cell against a concentration gradient. nih.gov
While direct experimental studies on the transport of the specific dipeptide 4-Borono-L-phenylalanyl-L-tyrosine by PEPT1 and PEPT2 are not extensively detailed in the current scientific literature, the known substrate promiscuity of these transporters suggests it may be a candidate for transport. Both PEPT1 and PEPT2 recognize and transport a vast array of di- and tripeptides, largely independent of the chemical nature of the amino acid side chains. nih.gov Given that 4-Borono-L-phenylalanyl-L-tyrosine is a dipeptide composed of L-amino acids, it fits the general structural requirements for recognition by these transporters.
Substrate Recognition and Binding Affinity Studies
Binding affinity studies for PEPT1 and PEPT2 typically involve measuring the inhibition of a known, labeled substrate by the test compound. For instance, the uptake of a radiolabeled ([¹⁴C]Glycylsarcosine) or fluorescently labeled (ß-Ala-Lys-AMCA) dipeptide is measured in cells engineered to express either PEPT1 or PEPT2. nih.govnih.govelsevierpure.com The concentration of the unlabeled test peptide required to inhibit the uptake of the labeled reporter by 50% (the IC₅₀ value) provides a measure of its binding affinity. nih.gov Generally, most di- and tripeptides exhibit a higher affinity for PEPT2 than for PEPT1. nih.govelsevierpure.com For a compound like 4-Borono-L-phenylalanyl-L-tyrosine, such studies would be necessary to determine its specific affinity for each transporter and to see if the boron modification impacts recognition.
Competitive Inhibition Assays with Endogenous Peptides
Competitive inhibition assays are fundamental to understanding transporter-substrate interactions. In the context of PEPT1 and PEPT2, these experiments demonstrate that various endogenous di- and tripeptides compete for transport with a labeled substrate, confirming they share the same binding and translocation pathway. nih.govnih.gov For example, studies have shown that a wide range of dipeptides, such as Ala-Phe, can efficiently compete with fluorescently labeled reporter peptides for uptake via PEPT2. nih.gov
To assess the transport of 4-Borono-L-phenylalanyl-L-tyrosine, a competitive inhibition assay would be performed. The uptake of a known transported substrate would be measured in the presence of increasing concentrations of the boronated dipeptide. A reduction in the uptake of the known substrate would indicate that 4-Borono-L-phenylalanyl-L-tyrosine is a competitive inhibitor and likely a substrate of the transporter itself. Further experiments could explore competition with endogenous peptides like L-carnosine (β-alanyl-L-histidine) or other dipeptides containing phenylalanine and tyrosine to characterize the interaction further.
Role of L-Type Amino Acid Transporters (LAT1) in Analogous Boronophenylalanine Uptake
While the transport of the dipeptide form is under investigation, the cellular uptake of its constituent amino acid analogue, 4-borono-L-phenylalanine (BPA), is well-documented. The primary route for BPA entry into tumor cells is the L-type Amino Acid Transporter 1 (LAT1, or SLC7A5). nih.gov LAT1 is a sodium-independent transporter that facilitates the movement of large neutral amino acids, such as phenylalanine, tyrosine, and leucine, across the cell membrane.
LAT1 is frequently overexpressed in various cancer types to meet the high demand for amino acids required for rapid cell growth and proliferation. nih.gov This overexpression provides a mechanism for the selective accumulation of BPA in tumor cells compared to normal tissues. The structural similarity of BPA to phenylalanine makes it an excellent substrate for LAT1. Studies have demonstrated that the uptake of BPA into cancer cells is significantly inhibited by other LAT1 substrates, such as phenylalanine, confirming its reliance on this transport system. nih.gov Research in human glioblastoma cells has shown that system L transporters, particularly LAT1, are predominantly responsible for the uptake of BPA and its fluorinated analogue, ¹⁸F-FBPA. Kinetic analyses have identified LAT1 as a high-affinity transporter for BPA. nih.gov
Impact of Exogenous Amino Acid Pre-treatment on Cellular Accumulation
The accumulation of BPA in cells can be modulated by the presence of other amino acids, a phenomenon known as trans-stimulation. Pre-loading cells with specific L-amino acids can influence the subsequent uptake of BPA through the LAT1 antiport mechanism, where the transporter exchanges an intracellular amino acid for an extracellular one. nih.gov
The effects of pre-treatment can vary depending on the cell type and the specific amino acid used. nih.gov For instance, pre-incubation with 5-aminolevulinic acid (ALA) has been shown to increase the intracellular accumulation of BPA in glioma stem cells, potentially by upregulating the expression of amino acid transporters. This strategy of pre-loading is being explored to enhance the concentration of boron delivered to tumor cells.
Modulatory Effects of L-Tyrosine and L-Phenylalanine
The amino acids L-tyrosine and L-phenylalanine, being natural substrates for LAT1, have a significant modulatory effect on BPA uptake. Pre-treatment with L-tyrosine has been shown to increase the intracellular boron concentration in several cell lines. nih.gov In one study, pre-loading with L-tyrosine increased BPA uptake by a factor of three in B16F1 mouse melanoma cells. Similarly, in a normal Chinese hamster lung fibroblast cell line (V79-4), L-tyrosine pre-treatment led to a 2.04-fold increase in BPA uptake. nih.gov However, the effect can be cell-line specific; in human non-small cell lung carcinoma cells (A549), L-tyrosine pre-loading resulted in a more modest 1.24-fold increase. nih.gov
The effect of L-phenylalanine is more complex. While it is a competitor for LAT1, some studies report that pre-loading can inhibit BPA uptake. nih.gov In contrast, one study on V79-4 normal cells found that L-phenylalanine pre-treatment increased BPA uptake by a factor of 1.46. nih.gov This suggests that the intracellular accumulation of these amino acids stimulates the exchange and transport of extracellular BPA. nih.gov However, simultaneous incubation of BPA with L-tyrosine has been observed to decrease boron uptake due to direct competition at the transporter, a phenomenon known as cis-inhibition.
Quantitative Analysis of Boron Accumulation at the Cellular Level
Quantitative analysis using techniques like inductively coupled plasma mass spectrometry (ICP-MS) and secondary ion mass spectrometry (SIMS) allows for the precise measurement of boron content at the cellular and subcellular levels. nih.gov These studies have confirmed that BPA uptake is highly dependent on the expression of LAT1 and can be influenced by pre-treatment with other amino acids. nih.gov
Research has shown a direct correlation between the level of LAT1 expression in cancer cells and their capacity for BPA uptake. Furthermore, studies have revealed that a significant portion—nearly 70%—of the boron delivered by BPA exists in a free or loosely bound form within the nucleus and cytoplasm of glioblastoma cells, which is in equilibrium with the extracellular environment.
The following tables present data from studies investigating the effects of amino acid pre-treatment on boron accumulation.
Table 1: Fold-Increase in BPA Uptake After Amino Acid Pre-Treatment in Different Cell Lines Data extracted from a study using ICP-MS to assess the impact of L-tyrosine and L-phenylalanine pre-treatment on BPA accumulation. nih.gov
| Cell Line | Cell Type | Pre-Treatment Amino Acid | Fold-Increase in BPA Uptake (Mean ± SD) | p-value |
| A549 | Human Lung Carcinoma | L-Tyrosine | 1.24 ± 0.47 | p = 0.028 |
| A549 | Human Lung Carcinoma | L-Phenylalanine | No significant enhancement | > 0.05 |
| V79-4 | Hamster Lung Fibroblast (Normal) | L-Tyrosine | 2.04 ± 0.74 | p = 0.000066 |
| V79-4 | Hamster Lung Fibroblast (Normal) | L-Phenylalanine | 1.46 ± 0.06 | p = 0.000016 |
Table 2: Boron Concentration in Genetically Modified Cancer Cells with Varying LAT1 Expression Data from a study measuring boron concentration via inductively coupled plasma atomic emission spectrometry in SCC7 cancer cells with wild-type (WT), deleted (ΔLAT1), and enhanced (LAT1_enhance) LAT1 expression.
| Cell Line Variant | LAT1 Expression Level | Boron Concentration (¹⁰B μg per 10⁷ cells) |
| SCC7-WT | Wild-Type | ~1.8 |
| SCC7-ΔLAT1 | Knockout/Deleted | ~0.2 |
| SCC7-LAT1_enhance | Enhanced | ~4.5 |
Mechanistic Elucidation of Biological Interactions and Structure Activity Relationships
Investigation of Enzyme Inhibition Profiles by Boronated Peptides
Boron-containing peptides, particularly those with a boronic acid group, are well-documented as potent inhibitors of various proteases. mdpi.comucla.edunih.govacs.org This inhibitory action is a cornerstone of their therapeutic potential.
Peptide boronic acids are recognized as effective inhibitors of serine proteases, a class of enzymes characterized by a serine residue at their active site. proquest.com The boronic acid moiety acts as a transition-state analog, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis. This allows the inhibitor to bind with high affinity to the enzyme's active site. For instance, dipeptide boronic acids have been developed as highly potent inhibitors of dipeptidyl peptidase IV (DPP-IV), a serine protease. researchgate.net The design of such inhibitors often involves creating a peptide sequence that is recognized by the target protease, with the C-terminal amino acid replaced by a boron-containing analog. nih.gov
The inhibitory potential of boronated peptides extends to other protease classes as well. For example, the boronic acid-containing drug bortezomib (B1684674) is a potent inhibitor of the 26S proteasome, which has a threonine-based active site. nih.gov Studies have also explored boron-containing compounds as inhibitors for aspartyl proteases, such as HIV-1 protease. ucla.edunih.gov The versatility of the boronic acid warhead allows for the targeting of a wide range of proteases, dictated by the peptide sequence it is attached to.
A key feature of the interaction between boronic acids and proteases is the formation of a covalent, yet reversible, bond. mdpi.comproquest.com The boron atom in the boronic acid is electrophilic and can be attacked by the nucleophilic hydroxyl group of a serine or threonine residue in the enzyme's active site. nih.gov This results in the formation of a stable tetrahedral boronate adduct.
This covalent interaction is reversible, meaning the inhibitor can dissociate from the enzyme, restoring its activity. proquest.com The stability of this bond, and thus the potency and duration of inhibition, can be modulated by the surrounding peptide structure and the specific environment of the enzyme's active site. This reversibility is considered a favorable property in drug design as it can reduce the risk of off-target toxicity associated with permanent, irreversible inhibitors.
Molecular Recognition Properties and Ligand-Target Interactions
The specificity of a boronated peptide like 4-Borono-L-phenylalanyl-L-tyrosine for its biological target is governed by molecular recognition principles. The peptide backbone serves as a scaffold that presents the amino acid side chains for interaction with the target protein.
The tyrosine residue in the dipeptide could play a significant role in these interactions. Tyrosine is known to be a versatile amino acid in molecular recognition, capable of forming hydrogen bonds, hydrophobic interactions, and cation-pi interactions. Its presence could enhance the binding affinity and specificity of the dipeptide for its target. nih.gov
The 4-borono-L-phenylalanine component is crucial for transport into cells, particularly cancer cells. It is recognized and transported by the L-type amino acid transporter 1 (LAT1), which is often overexpressed in malignant cells. nih.govmdpi.com This targeted uptake is a key principle behind the use of 4-borono-L-phenylalanine in boron neutron capture therapy (BNCT). nih.govmdpi.comresearchgate.net Pre-loading cells with L-tyrosine has been shown to enhance the uptake of 4-borono-L-phenylalanine, suggesting a competitive or cooperative interaction at the transporter level. nih.gov Therefore, a dipeptide containing both moieties might have interesting transport and accumulation properties.
Stereochemical Influences on Biological Activity and Specificity
The stereochemistry of the amino acids in a peptide inhibitor is critical for its biological activity. Proteases have chiral active sites that are highly selective for substrates and inhibitors with the correct stereochemical configuration. The use of L-amino acids in the peptide sequence, such as in 4-Borono-L-phenylalanyl-L-tyrosine, is generally essential for proper recognition and binding to the active site of many proteases that process L-amino acid-containing substrates.
The synthesis of enantiomerically pure 4-borono-L-phenylalanine is a critical aspect of its development as a therapeutic agent, ensuring that only the active L-isomer is present. google.com Any deviation from the natural L-configuration in the peptide backbone would likely result in a significant loss of inhibitory potency due to a mismatch with the enzyme's binding pocket.
Structural Features Influencing Cellular Localization and Retention
The ability of 4-Borono-L-phenylalanyl-L-tyrosine to reach its intracellular target is dictated by its structural features. As mentioned, the 4-borono-L-phenylalanine residue facilitates transport across the cell membrane via amino acid transporters like LAT1. mdpi.com
Advanced Analytical and Quantitative Methodologies in Boronated Peptide Research
High-Resolution Elemental Analysis for Boron Content Determination
Precise quantification of boron is fundamental to the study of boronated peptides. High-resolution elemental analysis techniques offer the sensitivity and specificity required to measure boron concentrations in both bulk samples and at the single-cell level.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful analytical technique for determining the elemental composition of a sample. wikipedia.org It is widely used for the quantitative analysis of total boron and the specific ¹⁰B isotope in various biological matrices. rsc.org The method involves introducing a sample, typically after acid digestion, into an argon plasma which ionizes the atoms. eag.com The resulting ions are then guided into a mass spectrometer, where they are separated based on their mass-to-charge ratio, allowing for highly sensitive and precise quantification. wikipedia.org
Research has focused on optimizing sample preparation to ensure accurate measurements. Open vessel, wet ash digestion protocols using nitric acid have been developed for biological samples, with the addition of sulfuric acid sometimes required for blood and plasma. rsc.org To overcome the "memory effect" where boron tends to linger in the system, rinsing with solutions like sodium fluoride (B91410) has been shown to be effective. psu.edu ICP-MS offers excellent detection limits, often in the parts per billion (µg/L) range, which is essential for in vitro studies where low concentrations of boron need to be determined in cell suspensions. sckcen.be For instance, instrumental detection limits for total boron have been reported at less than 0.1 µmol L⁻¹ (<1 µg L⁻¹), and for ¹⁰B at less than 0.01 µmol L⁻¹ (<0.1 µg L⁻¹). rsc.org In practical applications, after optimizing digestion procedures, detection limits of 0.4 µg L⁻¹ have been achieved with full recovery of boron. rsc.org
Table 1: Performance Characteristics of ICP-MS for Boron Quantification in Biological Samples
| Parameter | Value | Sample Type / Conditions | Citation |
|---|---|---|---|
| Instrumental Detection Limit (Total B) | < 0.1 µmol L⁻¹ | - | rsc.org |
| Instrumental Detection Limit (¹⁰B) | < 0.01 µmol L⁻¹ | - | rsc.org |
| Detection Limit in Cells (Total B) | < 0.001 µmol mL⁻¹ | Solubilised in 1 M NaOH and medium | rsc.org |
| Detection Limit in Blood (Total B) | 0.002 µmol g⁻¹ | Wet ash digestion | rsc.org |
| Optimized Detection Limit | 0.4 µg L⁻¹ | Acid digestion combined with UV digestion | rsc.org |
| Determined Boron Atoms per Cell | (1.26 ± 0.10) × 10⁹ | Vascular endothelial cells with L-BPA | rsc.org |
While bulk analysis provides an average concentration, Single Cell ICP-MS (SC-ICP-MS) offers a more granular view by measuring the elemental content of individual cells. nih.gov This technique is critical for studying the heterogeneity of boron uptake within a cell population, which is a key factor in understanding the response to boron-containing compounds. nih.govnih.gov In SC-ICP-MS, a suspension of single cells is introduced into the plasma, and the instrument detects brief, intense signals corresponding to the ion cloud from each individual cell. researchgate.net
This methodology has been applied to investigate the uptake of 4-borono-L-phenylalanine (BPA) in cancer cells and their subcellular compartments, like the nucleus. nih.gov Such studies have revealed significant cell-to-cell variability in drug accumulation. nih.gov SC-ICP-MS is a powerful tool for investigating the intracellular element content and providing information on cellular heterogeneity. nih.gov The development of appropriate sample preparation and cell fixation methods is crucial to preserve the intracellular components and prevent elemental leaching before analysis. nih.gov SC-ICP-MS allows for the precise quantification of metallodrugs in single cells and organelles, paving the way for a deeper understanding of their efficacy. nih.gov
Table 2: Applications of SC-ICP-MS in Boronated Compound Research
| Application | Key Finding | Cell Type / Compound | Citation |
|---|---|---|---|
| Quantification of Metallodrugs | Precise quantification of platinum in single cells and isolated nuclei. | Cancer cells and resistant sublines / Cisplatin (B142131) | nih.gov |
| Intracellular Heterogeneity | Revealed significant cell-to-cell variation in cisplatin uptake. | Cancer cells / Cisplatin | nih.gov |
| Analysis of Solid Tissues | Demonstrated feasibility of analyzing single-cell suspensions from disaggregated tissues. | Rat spleen and liver | nih.gov |
| Boron Uptake Studies | Provides insights into the quantity and distribution of boron reagents in single cells. | Cancer cells / Boron-based reagents | youtube.com |
Nuclear Techniques for Isotopic Detection and Biodistribution Analysis
Nuclear techniques provide unique capabilities for mapping the distribution of boron within tissues and at the microscopic level, which is essential for dosimetric calculations in BNCT research.
Prompt Gamma-Ray Spectrometry (PGS), also referred to as Prompt Gamma Radiation Analysis (PGRA), is a non-invasive technique used for the in vivo determination of ¹⁰B concentration. nih.govnih.gov The method is based on the detection of the 478 keV prompt gamma rays that are emitted almost instantaneously during the ¹⁰B(n,α)⁷Li nuclear reaction when tissue containing a boron compound is irradiated with neutrons. nih.govnih.gov By measuring the intensity of these gamma rays, the concentration of ¹⁰B in the irradiated volume can be quantified. nih.govarxiv.org
PGS systems can be calibrated to determine homogeneous boron concentrations with high precision. nih.gov For example, a concentration of 5 µg/g has been determined with an uncertainty of ±3% (1 standard deviation). nih.gov The technique is also capable of assessing non-uniform boron distributions, such as in a tumor within a head phantom, albeit with a higher uncertainty of around 10%. nih.gov In experimental studies with live animals, PGS has been used to continuously measure ¹⁰B concentration in brain tissue and blood following the injection of a boron compound. iaea.org These studies have tracked the rapid peak in blood concentration and its subsequent decline, as well as the corresponding uptake in brain tissue over 24 hours. iaea.org Monte Carlo simulations are also employed to model and optimize PG-based imaging and detection systems, demonstrating the feasibility of detecting clinically relevant ¹⁰B concentrations as low as seven parts-per-million (ppm). nih.gov
Table 3: Boron Concentration Measurements using Prompt Gamma-Ray Spectrometry (PGS)
| Tissue/Sample | Time Post-Injection | Peak/Value | Animal Model/Condition | Citation |
|---|---|---|---|---|
| Blood | 10 minutes | 400-500 ppm | Live rabbits | iaea.org |
| Normal Brain Tissue | 10 minutes | 20-30 ppm | Live rabbits | iaea.org |
| Blood | 3 hours | 15-30 ppm | Live rabbits | iaea.org |
| Brain Tissue | 3 hours | 3-8 ppm | Live rabbits | iaea.org |
| Blood | 6 hours | 5-10 ppm | Live rabbits | iaea.org |
| Brain Tissue | 6 hours | 2-5 ppm | Live rabbits | iaea.org |
| Phantom Study | - | Detection limit of 7.5 ppm | Monte Carlo Simulation | nih.gov |
Autoradiography is a technique used to visualize the microdistribution of boron compounds within tissue sections. nih.govnih.gov In this method, a tissue sample is placed on a solid-state nuclear track detector and irradiated with thermal neutrons. The alpha particles and lithium nuclei produced by the ¹⁰B(n,α)⁷Li reaction create latent tracks, or "pits," on the detector. nih.gov After a chemical etching process, these tracks become visible under a microscope, and their density is correlated with the local boron concentration. nih.govconicet.gov.ar
Quantitative autoradiography allows for the conversion of track density into absolute boron concentration values by using a calibration curve generated from standards with known boron concentrations. nih.govconicet.gov.ar This provides a detailed map of boron distribution, revealing which tissue structures have the highest uptake. For example, studies have shown that for 4-borono-L-phenylalanine (BPA), neoplastic cells exhibit the highest boron concentration, whereas other compounds might accumulate preferentially in connective tissue. nih.gov The technique is sensitive enough to show that boron distribution can be heterogeneous. nih.gov Researchers have developed equations to model the relationship between boron concentration and pit density, which improves the accuracy of quantitative estimations. nih.gov
Table 4: Findings from Autoradiography Studies of Boron Compounds
| Boron Compound | Tissue/Model | Key Finding | Citation |
|---|---|---|---|
| BPA | Hamster cheek pouch oral cancer | Preferential accumulation in neoplastic cells. | nih.gov |
| GB-10 (decahydrodecaborate) | Hamster cheek pouch oral cancer | Preferential accumulation in non-neoplastic connective tissue. | nih.gov |
| BPA | Hamster cheek pouch oral cancer | Boron distribution is heterogeneous. | nih.gov |
| Various | General tissue sections | A calibration curve can convert track density to absolute boron concentration. | nih.gov |
| Various | Liver-tissue sections and standard solutions | An equation can model the relationship between boron concentration and pit density. | nih.gov |
Pharmacokinetic Modeling and Simulation for Research System Behavior
Pharmacokinetic (PK) modeling is a mathematical approach used to describe and predict the time course of a substance's absorption, distribution, metabolism, and excretion (ADME) in the body. For boronated peptides, PK models are essential for understanding how the compound behaves over time and for predicting blood and tissue concentrations. nih.govmdpi.com
A frequently used model for 4-borono-L-phenylalanine (BPA), often administered as a fructose (B13574) complex (BPA-F), is the two-compartment open model. nih.govnih.govresearchgate.net This model conceptualizes the body as having a central compartment (representing blood and well-perfused tissues) and a peripheral compartment (representing less well-perfused tissues). researchgate.net The model uses first-order rate constants to describe the transfer of the compound between these compartments (k₁₂ and k₂₁) and its elimination from the central compartment (k₁₀), which is primarily renal. nih.govnih.gov Studies based on clinical trial data have determined the values for these rate constants and the volume of distribution for the central compartment (V₁). nih.govnih.govresearchgate.net Such models have successfully predicted the biphasic clearance of ¹⁰B from the blood, characterized by a rapid initial phase (redistribution) followed by a slower elimination phase. nih.govnih.gov These predictive models are crucial for research, particularly for estimating boron concentrations during the short irradiation times anticipated in modern BNCT clinical trials. nih.govmdpi.com
Table 5: Two-Compartment Pharmacokinetic Model Parameters for ¹⁰B from BPA-Fructose
| Parameter | Description | Mean Value (± SD) | Citation |
|---|---|---|---|
| k₁₂ | Rate constant from central to peripheral compartment | 0.0227 ± 0.0064 min⁻¹ | nih.govresearchgate.net |
| k₂₁ | Rate constant from peripheral to central compartment | 0.0099 ± 0.0027 min⁻¹ | nih.govresearchgate.net |
| k₁₀ | Elimination rate constant from central compartment | 0.0052 ± 0.0016 min⁻¹ | nih.govresearchgate.net |
| V₁ | Volume of distribution of the central compartment | 0.235 ± 0.042 L/kg | nih.govresearchgate.net |
| t₁/₂ (alpha) | Redistribution half-life | 0.34 ± 0.12 h | nih.gov |
| t₁/₂ (beta) | Elimination half-life | 9.0 ± 2.7 h | nih.gov |
Non-linear Mixed-Effects Modeling (NONMEM) Approaches
Non-linear mixed-effects modeling (NONMEM) represents a powerful statistical approach for analyzing pharmacokinetic (PK) data, particularly from sparse data sets collected across a population. This methodology is adept at handling the variability that arises between individuals, making it a cornerstone of modern PK analysis. In the context of boronated compounds, NONMEM has been instrumental in developing robust PK models for L-4-boronophenylalanine (BPA), a key constituent of the dipeptide of interest. nih.govmdpi.com
Researchers have utilized the NONMEM approach by extracting whole blood boron concentration data from multiple previous reports to construct a comprehensive PK model. nih.govmdpi.com This model is then refined and its robustness is assessed using techniques like nonparametric bootstrap and visual predictive checks. mdpi.com The visual predictive check, for instance, confirms that the final PK model can adequately predict observed concentrations, lending confidence to its predictive power. nih.govmdpi.com By providing detailed and accurate PK estimates, NONMEM aids in the efficient development of boron-containing therapeutic agents. mdpi.com The goal of such modeling is to enable the standardization and reproducibility of therapies that utilize these compounds. mdpi.com
Predictive Platforms for Research Pharmacokinetics
Building upon the foundation of NONMEM-derived models, researchers have developed user-friendly predictive platforms to translate complex PK data into actionable insights for individualized therapy. nih.govmdpi.com A notable example is the creation of a Bayesian predictive platform for blood boron pharmacokinetics. nih.gov This type of platform is designed to predict individual boron PK profiles and help determine the optimal time window for therapeutic interventions. nih.govmdpi.com
These platforms can be developed using software like R, incorporating packages such as 'Shiny' to create an intuitive interface. mdpi.com This interface allows for the input of real-time blood boron concentration data. nih.gov The platform then uses the underlying PK model to estimate blood boron levels for subsequent procedures, with calculations performed in a sufficiently short time to be clinically practical. nih.govmdpi.com The ultimate aim is to develop a predictive tool for boron PK that can be implemented rapidly and easily with high accuracy and precision. mdpi.com
Positron Emission Tomography (PET) for Pharmacokinetic Monitoring of Analogues
Positron Emission Tomography (PET) is a non-invasive imaging technique that plays a crucial role in monitoring the in-vivo pharmacokinetics of drug analogues. For boronated compounds used in Boron Neutron Capture Therapy (BNCT), a key challenge is the in-vivo evaluation of the boron-carrier's pharmacokinetics. nih.gov To address this, the PET probe 4-¹⁰B-Borono-2-¹⁸F-fluoro-L-phenylalanine (¹⁸F-FBPA) was developed as an analogue to monitor the behavior of 4-¹⁰B-borono-L-phenylalanine (¹⁰B-BPA). nih.govresearchgate.net Although structurally similar, it is important to note that ¹⁸F-FBPA is not chemically identical to BPA. nih.gov
¹⁸F-FBPA PET has become significant for estimating ¹⁰B-concentrations and for planning BNCT. nih.govresearchgate.net The use of ¹⁸F-FBPA PET before therapy is valuable for patient selection and for predicting the distribution and accumulation of the boron carrier ¹⁰B-BPA. nih.govresearchgate.net Following therapy, it is helpful in evaluating the therapeutic effect. nih.gov The uptake of ¹⁸F-FBPA into tumors is primarily mediated by L-type amino acid transporters (LAT-1), which are often overexpressed in cancer cells. nih.govnih.gov Research has demonstrated the tumor-imaging potential of ¹⁸F-FBPA in various animal models, with higher accumulation observed in certain tumor types like melanomas. nih.govresearchgate.net
The data gathered from these PET studies provides critical pharmacokinetic insights. For instance, in some clinical trials, a tumor-to-normal tissue ratio of ¹⁸F-FBPA greater than 2.5 served as an inclusion criterion for patients undergoing BNCT. nih.govresearchgate.net This demonstrates the quantitative power of PET in guiding the application of boronated compounds.
Data Tables
Table 1: Pharmacokinetic Parameters of Boron in Rats Following Intravenous Administration of L-4-Boronophenylalanine (BPA)
| Parameter | Value (Mean ± SD) | Unit |
| Dose | 125 | mg/kg |
| Cmax | 11.20 ± 1.66 | µg/mL |
| Tmax | 5.00 ± 0.00 | min |
| Half-life (t½) | 44.11 ± 8.90 | min |
| C0 | 14.05 ± 3.18 | µg/mL |
| C-last | 2.90 ± 0.28 | µg/mL |
| T-last | 180.00 ± 0.00 | min |
| AUC-last | 815.05 ± 62.09 | min×µg/mL |
| AUC-INF | 1000.10 ± 93.09 | min×µg/mL |
| Data derived from a study on 8-week-old male SD rats. frontiersin.org |
Table 2: Effect of L-Amino Acid Pre-treatment on 4-Borono-L-phenylalanine (BPA) Uptake in Cell Lines
| Cell Line | Pre-treatment | Fold Increase in BPA Uptake (Mean ± SD) | p-value |
| A549 (Lung Carcinoma) | L-Tyrosine | 1.24 ± 0.47 | p = 0.028 |
| A549 (Lung Carcinoma) | L-Phenylalanine | Not Significant | p > 0.05 |
| V79-4 (Normal Lung Fibroblast) | L-Tyrosine | 2.04 ± 0.74 | p = 0.000066 |
| V79-4 (Normal Lung Fibroblast) | L-Phenylalanine | 1.46 ± 0.06 | p = 0.000016 |
| This study highlights how preloading with L-tyrosine, the other component of the dipeptide 4-Borono-L-phenylalanyl-L-tyrosine, can significantly increase BPA uptake. nih.gov |
Development of Analogues and Derivatives for Expanded Research Utility
Structural Modifications of the Boronophenylalanine Moiety
The core of many boronated research compounds, the boronophenylalanine moiety, has been a primary target for structural alteration. These modifications aim to improve properties like solubility and target specificity.
Positional Isomers and Their Pharmacological Research Implications
A significant area of investigation involves the synthesis and evaluation of positional isomers of 4-borono-L-phenylalanine (4-BPA). One such isomer, 3-borono-L-phenylalanine (3-BPA), has demonstrated significantly higher water solubility—over 100 times greater than that of 4-BPA. researchgate.netnih.gov This enhanced solubility is a considerable advantage as it may eliminate the need for solubilizing agents, such as fructose (B13574), which are often required for the administration of 4-BPA in research settings. researchgate.netnih.gov
Studies comparing the two isomers have revealed that 3-BPA exhibits comparable tumor accumulation and biodistribution to 4-BPA in preclinical models. researchgate.netnih.gov Both isomers are recognized and transported by the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells, suggesting that the change in the boron group's position does not negatively impact this crucial transport mechanism. nih.govnih.govnih.gov The similar in vitro and in vivo performance, coupled with the superior solubility of 3-BPA, positions it as a promising alternative for further investigation in boron-based research. nih.gov
Table 1: Comparison of 4-BPA and 3-BPA Properties
| Property | 4-Borono-L-phenylalanine (4-BPA) | 3-Borono-L-phenylalanine (3-BPA) | Reference |
|---|---|---|---|
| Water Solubility | Low | >100x higher than 4-BPA | researchgate.netnih.gov |
| Tumor Accumulation | Effective | Statistically equivalent to 4-BPA | nih.gov |
| Biodistribution | Established | Comparable to 4-BPA | researchgate.netnih.gov |
| LAT1 Recognition | Yes | Yes | nih.govnih.gov |
Modified Side Chains and Peptide Backbone Variations
Beyond altering the boron's position, researchers are exploring modifications to the amino acid side chains and the peptide backbone to fine-tune the properties of boronated compounds. mdpi.comresearchgate.netnih.govresearchgate.net These modifications can influence a molecule's conformation, stability, and interactions with biological targets. researchgate.net Techniques such as N-methylation of the peptide bond have been employed to increase resistance to enzymatic degradation, a critical factor for in vivo studies. mdpi.com
Furthermore, the introduction of different functional groups onto the side chains of the amino acids within a peptide can create novel properties. nih.govresearchgate.net For instance, incorporating triarylphosphonium amino acids allows for subsequent chemical reactions to introduce non-native side chains, expanding the chemical diversity of the resulting peptidomimetics. nih.gov The goal of these modifications is to create a toolbox of building blocks that allow for the rational design of boronated peptides with optimized characteristics for specific research applications. researchgate.netrsc.org
Exploration of Diverse Amino Acid and Peptide Sequences in Boronated Conjugates
The versatility of boronated compounds is significantly expanded by conjugating them to a wide array of amino acids and peptide sequences. nih.govcapes.gov.brresearchgate.net This approach allows for the creation of hybrid molecules that can be tailored for various scientific disciplines, including medicinal chemistry and structural biology. rsc.orgnih.gov
A notable strategy involves a "diversity-oriented synthesis" approach, where a variety of Fmoc-protected natural amino acids are converted into their corresponding boron analogues. rsc.orgnih.gov These building blocks can then be used in solid-phase peptide synthesis to generate a vast library of peptide-boronic acids (PBAs) with diverse sequences. rsc.orgnih.gov This methodology facilitates structure-activity relationship studies and the discovery of novel compounds with specific biological activities. nih.govnih.gov For example, dipeptides such as borotrimethylglycylphenylalanine (BGPA) have been synthesized and evaluated for their potential as boron carriers. nih.gov The amide bond in BGPA is protected from enzymatic hydrolysis by the presence of the boron atom, highlighting how strategic peptide design can enhance stability. nih.gov
Conjugation to Macromolecules and Nanocarriers for Targeted Research Delivery
To improve the delivery of boronated compounds to specific research targets, scientists are increasingly conjugating them to macromolecules and nanocarriers. rsc.orgnih.govnih.govnih.gov This strategy aims to enhance accumulation at the site of interest while minimizing off-target effects.
Peptide-Receptor Targeting Strategies
A promising approach for targeted delivery involves conjugating boron-containing compounds to peptides that bind to specific receptors overexpressed on the surface of certain cells. nih.govnih.gov This active targeting strategy leverages the natural affinity of the peptide for its receptor to selectively deliver the boron payload. nih.gov
Several peptide receptors have been identified as potential targets, including:
Somatostatin receptors: These are often overexpressed in neuroendocrine tumors. Peptides like octreotide (B344500) can be conjugated with boron compounds for targeted delivery. nih.gov
Integrin receptors: These proteins are involved in cell adhesion and are overexpressed in many cancer cell types. Peptides containing the RGD (arginine-glycine-aspartate) sequence are known to bind to integrins and have been used to create targeted boron conjugates. nih.gov
Low-density lipoprotein receptor-related protein 1 (LRP-1): The peptide angiopep-2, which binds to the LRP-1 receptor, has been used to deliver boron across the blood-brain barrier and to glioma cells. nih.gov
Polymer and Nanoparticle Architectures for Boronated Compound Delivery
The use of polymer and nanoparticle-based architectures represents another significant advancement in the targeted delivery of boronated compounds. rsc.orgnih.govnih.govnih.gov These nanocarriers can protect the boron compound from degradation, improve its circulation time, and facilitate its accumulation in target tissues through effects like the enhanced permeability and retention (EPR) effect. rsc.org
Various types of nanoparticles have been explored, including:
Liposomes nih.gov
Dendrimers nih.gov
Block copolymer nanoparticles rsc.org
Biodegradable periodic mesoporous organosilica (BPMO) nanoparticles nih.gov
These nanoparticles can be designed to be stimuli-responsive, releasing their boron cargo in response to specific environmental cues such as changes in pH. nih.govmdpi.com For example, boron-rich nanoparticles have been synthesized using techniques like polymerization-induced self-assembly (PISA), which allows for precise control over the nanoparticle's size and composition. rsc.org In one study, boronophenylalanine was attached to the surface of BPMO nanoparticles, which were then shown to be efficiently taken up by cancer cells. nih.gov
Emerging Research Frontiers and Conceptual Challenges in Boronated Dipeptide Chemistry
Integration with Orthogonal Chemical Biology Tools
The functional analysis and application of boronated dipeptides like 4-Borono-L-phenylalanyl-L-tyrosine are greatly enhanced by their integration with orthogonal chemical biology tools. These tools allow for the precise tracking, imaging, and modification of peptides in complex biological systems without interfering with native biochemical processes. acs.orgrsc.orgnih.gov
Bioorthogonal chemistry provides a powerful nexus between chemistry and biology, enabling the selective modification of biomolecules. acs.orgnih.gov Reactions such as the copper-catalyzed azide-alkyne cycloaddition (click chemistry) and strain-promoted cycloadditions are particularly suitable for sensitive molecules like peptides. nih.govmdpi.com For instance, a dipeptide like 4-Borono-L-phenylalanyl-L-tyrosine could be synthesized with a terminal azide (B81097) or alkyne group. This "handle" allows for its "click" conjugation to a vast array of reporter molecules, such as fluorophores, for imaging studies. mdpi.com
One prominent class of fluorophores used in such applications is boron-dipyrromethene (BODIPY). mdpi.compromega.com These dyes are well-suited for creating fluorescently labeled peptides due to their tunable photophysical properties and stability. mdpi.com By conjugating a BODIPY dye to 4-Borono-L-phenylalanyl-L-tyrosine, researchers can visualize its cellular uptake and subcellular localization in real-time using advanced microscopy techniques. promega.commdpi.com This is critical for understanding how the dipeptide interacts with target cells and for optimizing its structure for improved delivery. A recently developed long-wavelength fluorescent probe, BTTQ, has shown promise for the dual-color imaging of boronic acid-containing agents in living cells, which is suitable for evaluating agents for Boron Neutron Capture Therapy (BNCT). mdpi.com
The table below summarizes key bioorthogonal tools and their potential application to the study of 4-Borono-L-phenylalanyl-L-tyrosine.
| Tool/Technique | Description | Relevance for 4-Borono-L-phenylalanyl-L-tyrosine |
| Click Chemistry | A highly efficient and specific reaction, typically between an azide and an alkyne, for covalently linking molecules. nih.govmdpi.com | Enables conjugation of the dipeptide to reporter tags (e.g., fluorophores) or other functional moieties for imaging and diagnostics. mdpi.com |
| BODIPY Dyes | A class of stable and highly fluorescent boron-containing dyes with tunable properties. mdpi.compromega.com | Can be attached to the dipeptide via click chemistry to create a fluorescent probe for cellular uptake and distribution studies. promega.commdpi.com |
| Bioorthogonal Ligation | Chemical reactions that occur in living systems without interfering with native biological processes. acs.orgnih.gov | Allows for in-situ labeling and tracking of the dipeptide within cells or whole organisms to study its biological interactions. acs.orgrsc.org |
| Fluorescent Probes | Molecules that exhibit a change in fluorescence upon binding to a specific analyte, such as boronic acid. mdpi.com | Can be used to detect and quantify the concentration of the dipeptide within cellular compartments, providing crucial data for therapeutic applications. mdpi.com |
Advancements in Automated Synthesis and High-Throughput Screening for Boronated Peptides
The exploration of structure-activity relationships for boronated peptides requires the synthesis and evaluation of large libraries of compounds. Advances in automated synthesis and high-throughput screening (HTS) are crucial for accelerating this discovery process.
A significant breakthrough has been the development of new strategies for the solid-phase peptide synthesis (SPPS) of peptide-boronic acids (PBAs). nih.gov Researchers have devised straightforward, three-step methods to convert Fmoc-protected amino acids into their corresponding boronic acid analogs, which can then be used in standard automated SPPS protocols. nih.gov This approach overcomes previous obstacles like multi-step routes and low yields, facilitating the rapid and efficient creation of diverse peptide sequences containing a boronic acid moiety. nih.gov The ability to implement these methods in automated combinatorial approaches is a key enabler for building libraries based on the 4-Borono-L-phenylalanyl-L-tyrosine scaffold. nih.gov Automated synthesizers can be equipped with recovery lines to reuse expensive acyl components and solvents, reducing both the cost and environmental impact of peptide synthesis. google.com
Once libraries of boronated dipeptides are synthesized, HTS methods are needed to rapidly assess their biological activity or material properties. HTS platforms have been designed to screen vast peptide libraries for various functions, from the activation of G-protein-coupled receptors (GPCRs) to identifying peptides with superior mechanical properties. arxiv.orgnih.gov For example, a library of analogs of 4-Borono-L-phenylalanyl-L-tyrosine could be screened for binding affinity to a specific cancer-related receptor using a fluorescence-based HTS assay. nih.gov
The synergy between these technologies is summarized below:
| Technology | Advancement | Impact on Boronated Dipeptide Research |
| Automated Peptide Synthesis | Development of efficient solid-phase synthesis routes for incorporating boronic acid-functionalized amino acids. nih.gov | Enables rapid, combinatorial synthesis of large libraries of 4-Borono-L-phenylalanyl-L-tyrosine analogs for structure-activity relationship (SAR) studies. nih.gov |
| High-Throughput Screening (HTS) | Miniaturized assays that allow for the parallel testing of thousands of compounds for biological activity or physical properties. arxiv.orgnih.gov | Facilitates the rapid identification of lead compounds from synthesized libraries with desired therapeutic or material characteristics. arxiv.org |
| Integrated Workflow | Combination of automated synthesis, HTS, and machine learning. arxiv.org | Creates a powerful discovery engine to correlate peptide sequence with function, accelerating the development of optimized boronated dipeptides. arxiv.org |
Computational Chemistry and Molecular Dynamics for Predictive Modeling
Computational chemistry and molecular dynamics (MD) simulations are indispensable tools for gaining predictive insights into the behavior of boronated dipeptides at the atomic level. bonvinlab.org These methods allow researchers to model the three-dimensional structure, conformational dynamics, and binding interactions of molecules like 4-Borono-L-phenylalanyl-L-tyrosine with biological targets, guiding rational drug design and saving significant experimental time and resources. aalto.finih.gov
MD simulations can predict how a dipeptide will behave in a biological environment. nih.gov For example, a simulation could reveal the stable conformations of 4-Borono-L-phenylalanyl-L-tyrosine in aqueous solution and how it interacts with a target protein's active site. nih.gov Such simulations have been used to study the adsorption of peptides onto surfaces and to understand the factors governing chiral recognition in dipeptide-based systems. aalto.finih.gov This information is critical for designing peptides with enhanced binding affinity and specificity. The analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) from MD simulations can confirm the stability of peptide-protein complexes predicted by docking studies. nih.gov
Furthermore, computational modeling can be used to predict pharmacokinetic (PK) properties. nih.gov For the constituent amino acid, 4-borono-L-phenylalanine (BPA), nonlinear mixed-effects modeling has been used to create a Bayesian predictive platform for its pharmacokinetics, which is crucial for optimizing its use in therapies like BNCT. nih.gov Similar predictive models could be developed for 4-Borono-L-phenylalanyl-L-tyrosine to estimate its absorption, distribution, metabolism, and excretion (ADME) profile. Computational modeling has also been successfully used to guide the synthesis of molecularly imprinted polymers with high binding affinity for BPA. mdpi.com
| Computational Method | Application | Predicted Properties for 4-Borono-L-phenylalanyl-L-tyrosine |
| Molecular Docking | Predicts the preferred binding orientation of a ligand (the dipeptide) to a receptor (a target protein). nih.gov | Binding mode and affinity to therapeutic targets (e.g., enzymes, receptors). nih.gov |
| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules over time, revealing conformational flexibility and interaction dynamics. bonvinlab.orgnih.gov | Conformational stability, interaction with solvent, flexibility of the peptide backbone, and stability of the dipeptide-protein complex. nih.govnih.gov |
| Pharmacokinetic (PK) Modeling | Uses mathematical models to describe the concentration of a drug in the body over time. nih.gov | Prediction of blood concentration, half-life, and optimal timing for potential therapeutic applications. nih.gov |
| Quantum Chemical Methods | Calculates the electronic structure of molecules to determine properties like stability and reactivity. aalto.fi | Stability of different conformations and the contribution of non-bonding interactions to its structure. aalto.fi |
Addressing Research Gaps in Long-Term Biological Fate and Interactions
A critical area of ongoing research is to understand the long-term biological fate, metabolism, and potential interactions of boronated dipeptides within an organism. While the parent amino acid, 4-borono-L-phenylalanine (BPA), has been studied extensively, the fate of the dipeptide form requires dedicated investigation. nih.govfrontiersin.orgresearchgate.net
Research on BPA shows that it is actively transported into cancer cells, often via the L-type Amino Acid Transporter 1 (LAT1), which is overexpressed in many tumors. nih.govresearchgate.netnih.gov Studies have shown that BPA can remain unmetabolized within the cell, which is a desirable characteristic for applications like BNCT where the boron atom must be retained for the therapy to work. nih.gov However, it is crucial to determine if 4-Borono-L-phenylalanyl-L-tyrosine is transported by the same mechanisms and whether the peptide bond is stable or susceptible to cleavage by cellular peptidases.
Pharmacokinetic studies in rats have detailed the distribution and clearance of BPA, noting a rapid initial decrease in blood concentration. frontiersin.orgresearchgate.net The table below shows key pharmacokinetic parameters for BPA in rats after intravenous injection, which provides a baseline for future studies on the dipeptide.
| Parameter | Value (Mean ± SD) | Significance |
| Half-life (t½) | 44.11 ± 8.90 min | Indicates how quickly the compound is eliminated from the blood. researchgate.net |
| AUC-last | 815.05 ± 62.09 min*µg/mL | Represents the total exposure to the compound over time. researchgate.net |
Key research questions that need to be addressed for 4-Borono-L-phenylalanyl-L-tyrosine include:
Metabolic Stability: Is the dipeptide hydrolyzed into its constituent amino acids (4-borono-L-phenylalanine and L-tyrosine) in the bloodstream or within cells?
Transport Mechanisms: Is the dipeptide recognized and transported by peptide transporters (like PEPT1/2) or amino acid transporters (like LAT1)? researchgate.netnih.gov
Long-Term Retention: Does the boron moiety accumulate in specific tissues or organs over time?
Biological Interactions: Does the presence of the boronic acid group lead to off-target interactions with other biomolecules, such as glycoproteins or enzymes? nih.gov
Answering these questions is essential for the translation of any boronated dipeptide from a laboratory curiosity to a potential therapeutic agent. nih.gov
Multidisciplinary Approaches for Next-Generation Boronated Therapeutics Research
The development of next-generation boronated therapeutics, including advanced dipeptides like 4-Borono-L-phenylalanyl-L-tyrosine, is a complex endeavor that necessitates a deeply integrated, multidisciplinary approach. taelifesciences.comresearchgate.net Success is no longer confined to the domain of synthetic chemistry but requires seamless collaboration across several scientific fields. nih.govelsevierpure.com
The overarching goal for many boronated compounds is to improve their efficacy in therapies such as Boron Neutron Capture Therapy (BNCT). nih.govnih.gov This requires agents that not only contain boron but also exhibit high tumor selectivity, efficient delivery, and sufficient accumulation at the target site. elsevierpure.comnih.gov Achieving this involves a cycle of design, synthesis, and evaluation that draws on diverse expertise.
A typical multidisciplinary workflow might include:
Computational Chemists and Molecular Biologists: Use modeling and simulation to identify promising peptide sequences and biological targets. They can predict binding affinities and cellular transport pathways to guide the initial design. nih.govmdpi.com
Medicinal and Synthetic Chemists: Synthesize the target boronated dipeptides, developing efficient and scalable routes. nih.govnih.gov They can create libraries of analogs for screening. nih.gov
Cell Biologists and Pharmacologists: Evaluate the synthesized compounds in vitro using cell-based assays to measure uptake, cytotoxicity, and mechanism of action. nih.govnih.gov They investigate the biological fate and pharmacokinetics in vivo using animal models. frontiersin.orgresearchgate.net
Oncologists and Physicists (for BNCT): In the context of BNCT, these experts would evaluate the therapeutic efficacy of lead compounds in combination with neutron irradiation, optimizing treatment protocols. taelifesciences.comelsevierpure.com
This collaborative approach is essential for tackling the major challenges in the field, such as improving the tumor-to-normal-tissue uptake ratio and overcoming biological barriers like the blood-brain barrier. nih.gov The development of multi-functional agents that combine therapeutic and diagnostic (theranostic) capabilities is a particularly exciting frontier, requiring the integration of imaging specialists and material scientists. nih.gov By bringing together experts from these varied disciplines, the scientific community can accelerate the journey of novel boronated dipeptides from concept to clinical application. researchgate.netnih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Borono-L-phenylalanyl-L-tyrosine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves coupling boronic acid derivatives to tyrosine or phenylalanine precursors. Key steps include protecting group strategies (e.g., Fmoc for amino acids) and boronation via Suzuki-Miyaura cross-coupling or direct substitution. Reaction temperature (optimized at 60–80°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., palladium complexes) significantly impact yield and purity. Post-synthesis purification via reverse-phase HPLC is critical to isolate the target compound .
Q. How can researchers confirm the structural integrity of 4-Borono-L-phenylalanyl-L-tyrosine using spectroscopic methods?
- Methodological Answer : Use a combination of:
- NMR : H and C NMR to verify aromatic protons (6.5–7.5 ppm) and boronic acid signals (if present).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (CHBNO, MW 209.01).
- IR Spectroscopy : Peaks at ~3200 cm (O-H stretch) and ~1340 cm (B-O vibrations) .
Q. What are the key physicochemical properties (e.g., solubility, stability) critical for handling this compound in experimental settings?
- Methodological Answer :
- Solubility : 38 g/L in water at 25°C; solubility decreases in acidic media due to protonation of the boronic acid group.
- Stability : Degrades above 293°C (melting point with decomposition). Store at –20°C in anhydrous conditions to prevent hydrolysis.
- Handling : Use inert atmospheres (argon/glovebox) to avoid oxidation of the boronic acid moiety .
Advanced Research Questions
Q. What strategies are recommended for optimizing the radiosynthesis of 4-Borono-L-phenylalanyl-L-tyrosine derivatives for PET imaging applications?
- Methodological Answer : For F-labeled derivatives:
- Precursor Design : Use nitro- or trimethylammonium leaving groups to facilitate nucleophilic substitution with F-fluoride.
- Reaction Parameters : Optimize temperature (100–120°C), time (10–15 min), and precursor concentration (5–10 mg/mL).
- Purification : Solid-phase extraction (C18 cartridges) and HPLC with radiometric detection to isolate the radiotracer .
Q. How can discrepancies in reported stability data for 4-Borono-L-phenylalanyl-L-tyrosine be systematically investigated?
- Methodological Answer :
- Controlled Stability Studies : Compare degradation rates under varying pH (4–9), temperature (4–37°C), and humidity (0–80%).
- Analytical Techniques : Use LC-MS to identify degradation products (e.g., deboronation to tyrosine derivatives).
- Batch Analysis : Evaluate lot-to-lot variability in commercial samples via elemental analysis for boron content .
Q. What role does the boronic acid moiety play in the biological targeting mechanisms of this compound?
- Methodological Answer : The boronic acid group enables:
- Receptor Binding : Interaction with serine residues in enzyme active sites (e.g., proteases) via reversible ester formation.
- Boron Neutron Capture Therapy (BNCT) : Selective accumulation in tumor cells for neutron irradiation.
- PET Imaging : Chelation with F or other isotopes for targeted imaging. Validate targeting via competitive binding assays with boron-free analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
